molecular formula C14H14Cl2N2O3S B486655 3,4-dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide CAS No. 791845-03-9

3,4-dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B486655
CAS No.: 791845-03-9
M. Wt: 361.2g/mol
InChI Key: HHEPYQFGMYFLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound with a complex molecular structure. It belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with two chlorine atoms, an ethoxy group, and a sulfonamide group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 3,4-dichloro-2-ethoxybenzenesulfonyl chloride with 2-aminopyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to introduce additional functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 3,4-Dichloro-2-ethoxy-N-(3-pyridinylmethyl)benzenesulfonamide

  • 3,4-Dichloro-2-ethoxy-N-(4-pyridinylmethyl)benzenesulfonamide

Uniqueness: 3,4-Dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the pyridine ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

3,4-Dichloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C14H15Cl2N1O3S
  • Molecular Weight : 348.25 g/mol

The presence of the benzenesulfonamide moiety and the ethoxy group contributes to its biological activity. The dichlorobenzene structure enhances its interaction with biological targets.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. A study involving a series of benzenesulfonamide derivatives demonstrated that structural modifications could lead to potent antitumor agents. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of tyrosine kinases. Tyrosine kinases are critical in cancer progression and other diseases. The sulfonamide group is known to interact with the active sites of these enzymes, potentially leading to therapeutic effects against various cancers .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Cycle Progression : It has been shown to disrupt normal cell cycle progression, leading to cell cycle arrest in various cancer cell lines.
  • Induction of Apoptosis : The compound promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Targeting Specific Kinases : It selectively inhibits receptor-type and non-receptor-type tyrosine kinases, which are implicated in multiple signaling pathways associated with tumor growth and metastasis .

Study 1: Antitumor Efficacy

A study conducted on P388 murine leukemia cells revealed that derivatives similar to this compound effectively inhibited cell division by interfering with mitotic processes. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .

Study 2: Enzyme Interaction

In vitro assays demonstrated that this compound exhibited competitive inhibition against specific tyrosine kinases involved in cellular signaling pathways. Kinetic studies yielded an IC50 value indicating potent inhibitory activity .

Data Summary

PropertyValue
Molecular Weight348.25 g/mol
Antitumor IC50~10 µM
Enzyme Inhibition IC50Specific to target kinases
SolubilitySoluble in DMSO

Properties

IUPAC Name

3,4-dichloro-2-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3S/c1-2-21-14-12(7-6-11(15)13(14)16)22(19,20)18-9-10-5-3-4-8-17-10/h3-8,18H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEPYQFGMYFLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.